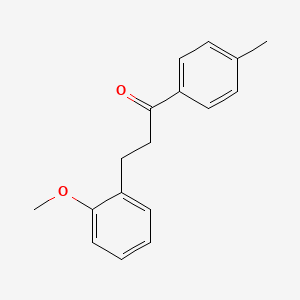

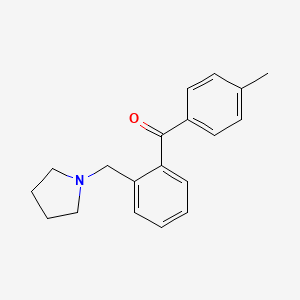

3-(2-Methoxyphenyl)-4'-methylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenyl)propanoic acid is a monocarboxylic acid and a member of benzenes . It has a molecular formula of C10H12O3 .

Molecular Structure Analysis

The molecular weight of 3-(2-Methoxyphenyl)propanoic acid is 180.20 g/mol . The IUPAC name is 3-(2-methoxyphenyl)propanoic acid . The InChI code is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.20 g/mol . The IUPAC name is 3-(2-methoxyphenyl)propanoic acid . The InChI code is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation

3-(2-Methoxyphenyl)-4'-methylpropiophenone has been studied in the context of palladium-catalyzed reactions. A research found that 2-hydroxy-2-methylpropiophenone, a related compound, underwent multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of complex organic structures (Wakui et al., 2004).

Reactions with Lawesson's Reagent

The compound has been involved in studies exploring the reaction with Lawesson's Reagent, an organophosphorus compound. Such reactions have been instrumental in the synthesis of specific dioxaphospholane derivatives (Shabana, Osman, & Atrees, 1994).

Synthesis of Steroid Compounds

Another study explored its use in the synthesis of steroid compounds. It found that the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and various compounds led to the creation of bicyclic triketones and other complex structures (Nazarov & Zavyalov, 1956).

Synthesis of Morpholine Derivatives

Synthesis of 4H-1,2-Benzoxazine Derivatives

Research has also been conducted on synthesizing functionalized 4H-1,2-benzoxazine derivatives, using compounds related to this compound. These derivatives can serve as precursors for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Other Applications

The compound and its derivatives have found applications in various other chemical syntheses, like the production of phenoxy ring-substituted isopropyl phenylcyanoacrylates for copolymerization with styrene (Whelpley et al., 2022), and in synthesizing compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (Ajibade & Andrew, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLAISKGTPKYRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644160 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-63-6 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

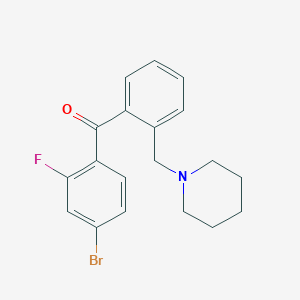

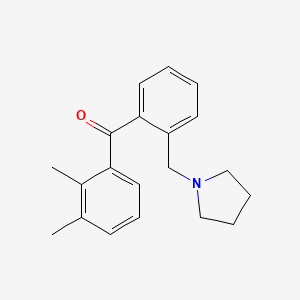

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

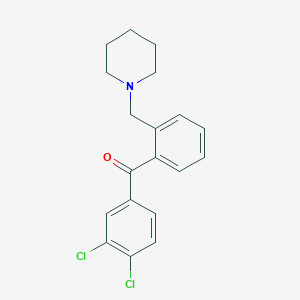

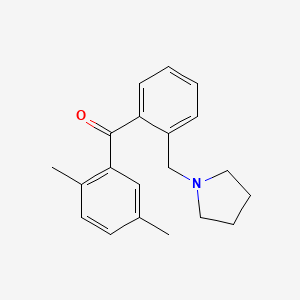

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)

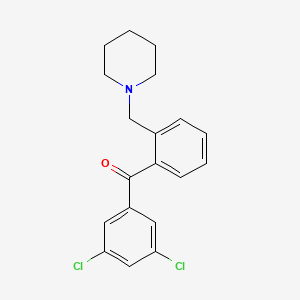

![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)

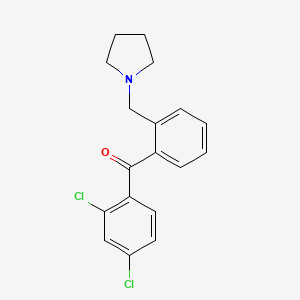

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)

![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)